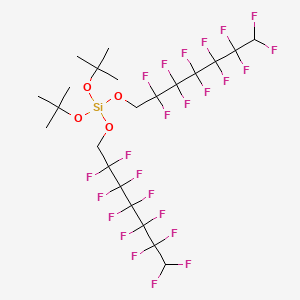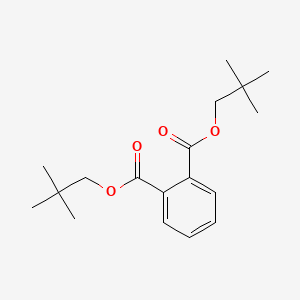
Dineopentyl phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dineopentyl phthalate, also known as 1,2-Benzenedicarboxylic acid, dineopentyl ester, is a chemical compound with the molecular formula C18H26O4 and a molecular weight of 306.3966 g/mol . It is a type of phthalate ester, commonly used as a plasticizer to enhance the flexibility, durability, and elasticity of plastics and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dineopentyl phthalate can be synthesized through the esterification of phthalic anhydride with neopentyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to ensure optimal yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Dineopentyl phthalate undergoes various chemical reactions, including:
Oxidation: Under oxidative conditions, this compound can be converted to phthalic acid derivatives.
Substitution: The ester groups in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Hydrolysis: Phthalic acid and neopentyl alcohol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Dineopentyl phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and plastics.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential toxicological effects and its impact on human health.
Industry: Widely used in the production of flexible PVC products, coatings, and adhesives.
Mechanism of Action
Dineopentyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer matrix, reducing intermolecular forces and increasing the flexibility of the material . In biological systems, this compound can act as an endocrine disruptor, interfering with hormone signaling pathways and affecting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Diisopentyl phthalate: Another phthalate ester with similar plasticizing properties.
Di-n-octyl phthalate: Used as a plasticizer in various industrial applications.
Uniqueness
Dineopentyl phthalate is unique due to its specific ester groups, which provide distinct physical and chemical properties compared to other phthalates. Its neopentyl groups contribute to its high thermal stability and resistance to hydrolysis .
Properties
CAS No. |
2553-24-4 |
|---|---|
Molecular Formula |
C18H26O4 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
bis(2,2-dimethylpropyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H26O4/c1-17(2,3)11-21-15(19)13-9-7-8-10-14(13)16(20)22-12-18(4,5)6/h7-10H,11-12H2,1-6H3 |
InChI Key |
GAHSOBODSWGWHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


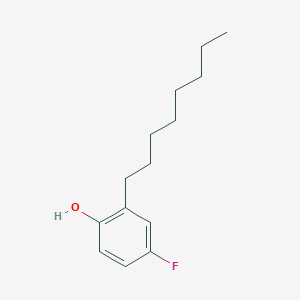
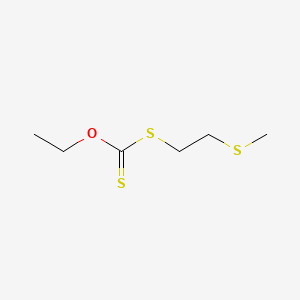
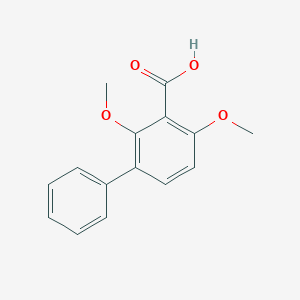
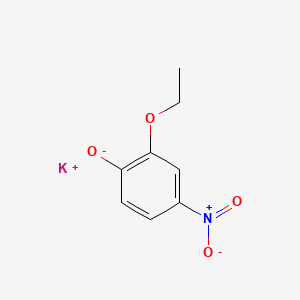
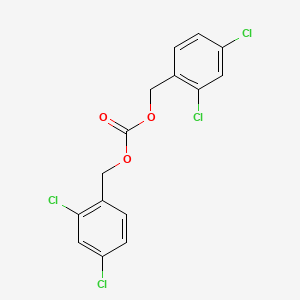
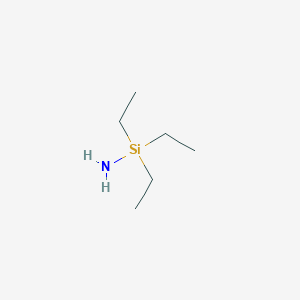
![4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B14745708.png)
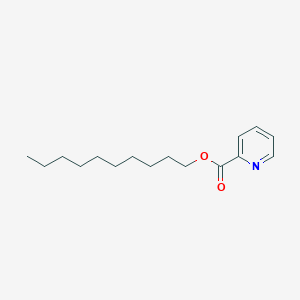
![[(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B14745711.png)
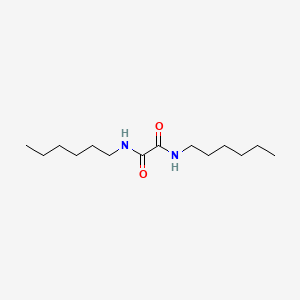
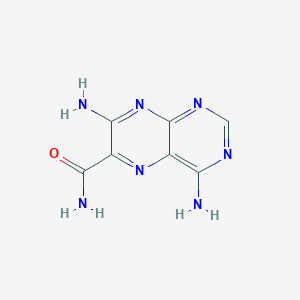
![4-Oxazolidinone, 3-ethyl-5-[2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene]-2-thioxo-](/img/structure/B14745729.png)

